1-イソプロピル-3-フェニル尿素

概要

説明

1-Isopropyl-3-phenylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Isopropyl-3-phenylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Isopropyl-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

農薬

1-イソプロピル-3-フェニル尿素は、さまざまな作物の雑草防除に広く使用されているフェニル尿素系除草剤と構造的に関連しています。 農業におけるその応用は、特に綿花、果物、穀物の生産における出芽前または出芽後の雑草管理のために探求することができます .

環境影響研究

他のフェニル尿素系除草剤との類似性から、1-イソプロピル-3-フェニル尿素は、そのような化合物の地下水や土壌品質への影響と分解経路を理解するための環境研究で使用することができます .

微生物分解研究

フェニル尿素系除草剤の微生物分解に関する研究は、1-イソプロピル-3-フェニル尿素を含めるように拡張することができます。 これは、この化合物を代謝する微生物と、土壌中のその分解に影響を与える条件を研究することを含みます .

水溶解度と土壌移動性分析

この化合物は、水溶解度が高く、土壌への吸着性が低いことから、土壌中の化学物質の移動とその水源への汚染の可能性に関する研究の興味深い対象となっています .

分析方法の開発

環境試料中の1-イソプロピル-3-フェニル尿素を検出するための分析方法の開発は不可欠です。 これは、施用後の農地におけるその存在と濃度を監視するのに役立ちます .

合成と化学的特性の探求

1-イソプロピル-3-フェニル尿素の合成経路を探索することで、その化学的特性、安定性、およびその効力を高めたり、環境への影響を軽減したりするための潜在的な修飾に関する洞察を得ることができます.

関連化合物の比較研究

1-イソプロピル-3-フェニル尿素の効力と安全性プロファイルを他のフェニル尿素系除草剤と比較する研究を実施することができます。 これにより、実用的な用途におけるその利点または欠点を特定することができます .

非農業分野での潜在的な用途

関連する化合物の用途を考慮すると、1-イソプロピル-3-フェニル尿素を都市部の雑草防除や、防汚塗料における藻類駆除剤など、非農業分野での用途を調査することもできます .

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and as such, its specific targets within biological systems are still under investigation.

Mode of Action

It is known that n-substituted ureas, which include 1-isopropyl-3-phenylurea, are synthesized through the nucleophilic addition of amines to potassium isocyanate . This reaction involves the formation of a reactive isocyanic acid, followed by a nucleophilic attack of the amine, resulting in the formation of the corresponding N-substituted urea .

生物活性

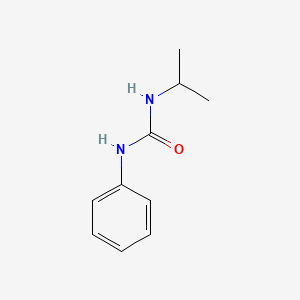

1-Isopropyl-3-phenylurea (IPPU) is a member of the urea class of organic compounds, characterized by its unique molecular structure comprising an isopropyl group and a phenyl group attached to a urea backbone. This compound has garnered attention in various fields, including pharmaceuticals, agriculture, and materials science, due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of 1-Isopropyl-3-phenylurea is . Its structure can be represented as follows:

This arrangement imparts distinctive properties that contribute to its biological activity, making it a subject of interest for researchers.

Biological Activity Overview

1-Isopropyl-3-phenylurea exhibits several biological activities, primarily in the context of herbicide degradation and potential pharmaceutical applications. The following sections summarize key findings from recent studies.

Herbicidal Activity and Degradation

- Microbial Degradation : IPPU has been studied for its degradation by various microbial strains in soil environments. Research indicates that certain bacteria can effectively degrade phenylurea herbicides, including IPPU. For example, Ochrobactrum anthropi CD3 demonstrated the ability to degrade herbicides like diuron and linuron, with implications for bioremediation strategies in contaminated soils .

- Environmental Impact : Studies have shown substantial spatial variability in the degradation rates of phenylurea herbicides, suggesting that microbial community composition significantly influences the breakdown of these compounds in agricultural soils .

Pharmaceutical Potential

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Microbial Degradation : In a study examining the degradation of isoproturon (related to IPPU), researchers isolated specific bacterial strains capable of degrading the compound under controlled conditions. The study highlighted the importance of nutrient availability and microbial diversity in enhancing degradation rates .

- Pharmaceutical Applications : A review explored various derivatives of urea compounds, including IPPU, focusing on their cytotoxic effects against cancer cell lines. The findings indicated that modifications to the urea structure could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Future Directions

Research into 1-Isopropyl-3-phenylurea continues to evolve, with a focus on:

- Optimizing Synthesis : Developing more efficient synthesis methods for higher yields and purity.

- Exploring Additional Biological Activities : Investigating other potential therapeutic applications beyond herbicide degradation and anticancer activity.

- Environmental Assessments : Understanding the long-term environmental impacts of IPPU use in agriculture.

特性

IUPAC Name |

1-phenyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBUQXSYGPGEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074744 | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-44-4 | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA, N-(1-METHYLETHYL)-N'-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。